molecular formula C20H19BrN2OS2 B2702458 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-bromophenyl)sulfanyl]-1-ethanone CAS No. 478248-37-2

1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-bromophenyl)sulfanyl]-1-ethanone

Cat. No.: B2702458
CAS No.: 478248-37-2
M. Wt: 447.41
InChI Key: STZQNPQHRGPQBX-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-bromophenyl)sulfanyl]-1-ethanone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiazole ring, a piperidine ring, and a bromophenyl sulfanyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-bromophenyl)sulfanyl]-1-ethanone typically involves multiple steps, including the formation of the benzothiazole and piperidine rings, followed by the introduction of the bromophenyl sulfanyl group. Common synthetic routes include:

    Formation of Benzothiazole Ring: This step often involves the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

    Introduction of Bromophenyl Sulfanyl Group: This step involves the reaction of the synthesized benzothiazole-piperidine intermediate with a bromophenyl sulfanyl reagent under suitable conditions, such as in the presence of a base or a catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques like microwave-assisted synthesis or flow chemistry.

Chemical Reactions Analysis

1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-bromophenyl)sulfanyl]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-bromophenyl)sulfanyl]-1-ethanone has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent, exploring its effects on various biological targets and pathways.

    Industry: The compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-bromophenyl)sulfanyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the bromophenyl sulfanyl group can modulate its chemical reactivity and stability.

Comparison with Similar Compounds

1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-bromophenyl)sulfanyl]-1-ethanone can be compared with other similar compounds, such as:

    1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone: This compound features a dichlorophenyl group instead of a bromophenyl group, which may alter its chemical reactivity and biological activity.

    1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-fluorophenyl)sulfanyl]-1-ethanone: The presence of a fluorophenyl group can influence the compound’s electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-bromophenyl)sulfanyl]-1-ethanone is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural components:

  • Benzothiazole moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.
  • Piperidine ring : Often associated with neuroleptic and analgesic effects.
  • Sulfanyl group : Implicated in various biochemical interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, a study on piperidine derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis . The incorporation of the benzothiazole moiety is believed to enhance the antibacterial efficacy due to its ability to interact with bacterial enzymes.

Anticancer Potential

Benzothiazole derivatives have demonstrated promising anticancer activity. A series of benzothiazole and chromone derivatives were evaluated for their ability to inhibit ATR kinase, a target in cancer therapy . The results highlighted the potential of these compounds in disrupting cancer cell proliferation.

Neuroleptic Effects

Compounds containing piperidine rings have been reported to exhibit neuroleptic activities comparable to established drugs like haloperidol . This suggests that our compound may possess similar properties, warranting further investigation into its effects on neurotransmitter systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes, which are critical in various physiological processes .
  • Binding Interactions : Studies involving bovine serum albumin (BSA) binding suggest that the compound may exhibit significant pharmacokinetic properties, influencing its therapeutic efficacy .

Study 1: Anticancer Activity

In a study evaluating benzothiazole derivatives against cancer cell lines, several compounds exhibited IC50 values indicating potent anticancer activity. The structure-activity relationship (SAR) analysis revealed that modifications at the benzothiazole position significantly impacted efficacy .

Study 2: Antimicrobial Efficacy

Another study focused on synthesizing a series of piperidine-based compounds. Among these, one derivative demonstrated substantial antibacterial activity against multiple strains, supporting the hypothesis that structural features influence antimicrobial potency .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/PathwayIC50/Effectiveness
Benzothiazole Derivative AAnticancerATR KinaseIC50 = 5.0 µM
Piperidine Derivative BAntimicrobialSalmonella typhiModerate Activity
Benzothiazole-Piperidine CNeurolepticDopamine ReceptorsComparable to Haloperidol
Sulfanyl Compound DEnzyme InhibitionAcetylcholinesteraseStrong Inhibition

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-bromophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2OS2/c21-15-5-7-16(8-6-15)25-13-19(24)23-11-9-14(10-12-23)20-22-17-3-1-2-4-18(17)26-20/h1-8,14H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZQNPQHRGPQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)CSC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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